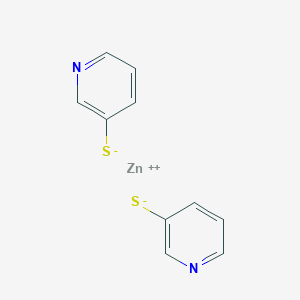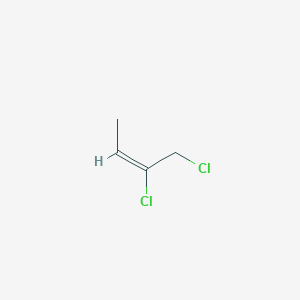
Bufarenogin
Overview
Description
Bufarenogin is a naturally occurring compound isolated from the skin of toads, specifically from the species Bufo bufo gargarizans Cantor. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anti-tumor, cardiovascular, anti-inflammatory, analgesic, and immunomodulatory effects . This compound has garnered significant attention in recent years due to its strong anti-tumor properties, particularly in the treatment of liver cancer .
Mechanism of Action
Target of Action
Bufarenogin primarily targets the Epithelial Growth Factor Receptor (EGFR) and the Hepatocyte Growth Factor Receptor (c-Met) . These receptors are types of receptor tyrosine kinases that play crucial roles in cellular processes such as cell growth and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting their auto-phosphorylation and activation . This inhibition results in the suppression of downstream signaling cascades, leading to changes in cell proliferation and survival .
Biochemical Pathways
This compound affects two major biochemical pathways: the MEK/ERK pathway and the PI3-K/Akt pathway . The MEK/ERK pathway is essential for cell proliferation, while the PI3-K/Akt pathway is involved in cell survival . This compound impairs the activation of the MEK/ERK pathway and notably suppresses the PI3-K/Akt cascade .
Pharmacokinetics
It’s known that this compound exhibits potent therapeutic effects in xenografted human hepatoma .
Result of Action
This compound has several molecular and cellular effects. It suppresses hepatocellular carcinoma (HCC) cell proliferation by impeding cell cycle progression . It also facilitates cell apoptosis by downregulating Mcl-1 expression . Moreover, this compound decreases the number of hepatoma stem cells through Sox2 depression .
Biochemical Analysis
Biochemical Properties
Bufarenogin has been found to interact with various biomolecules in the cell. It induces intrinsic apoptosis via the cooperation of Bax and adenine‐nucleotide translocator . It also impairs the activation of the MEK/ERK pathway, which is essential in the proliferation of hepatoma cells .
Cellular Effects
This compound has been shown to suppress HCC cell proliferation by impeding cell cycle progression . It also facilitates cell apoptosis by downregulating Mcl-1 expression . Moreover, it decreases the number of hepatoma stem cells through Sox2 depression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of receptor tyrosine kinases-regulated signaling . It impairs the activation of the MEK/ERK pathway and notably suppresses the PI3-K/Akt cascade, which is required in this compound-mediated reduction of Mcl-1 and Sox2 . This compound inhibits the auto-phosphorylation and activation of epithelial growth factor receptor (EGFR) and hepatocyte growth factor receptor (c-Met), thereafter suppressing their primary downstream cascades Raf/MEK/ERK and PI3-K/Akt signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bufarenogin can be isolated and purified from toad skin using a two-dimensional reversed-phase liquid chromatography/hydrophilic interaction chromatography system with a Click b-Cyclodextrin stationary phase . This method allows for the separation of high and intermediate polarity components in toad skin extract.
Industrial Production Methods: The industrial production of this compound involves the extraction of toad venom, which contains a large number of bufadienolides. The venom is processed and dried to obtain the active compounds. Structural modification, solid dispersion, cyclodextrin inclusion, microemulsion, and nanodrug delivery systems are some of the strategies explored to enhance the solubility and bioavailability of bufadienolides .
Chemical Reactions Analysis
Types of Reactions: Bufarenogin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and solubility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities and improved solubility .
Scientific Research Applications
Bufarenogin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a lead compound for the development of new anti-cancer drugs. Its unique structure and potent biological activities make it an ideal candidate for further chemical modifications and drug development .
Biology: In biological research, this compound is studied for its effects on cell proliferation, apoptosis, and cell cycle progression. It has been shown to suppress the proliferation of hepatocellular carcinoma cells and facilitate cell apoptosis by downregulating Mcl-1 expression .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for the treatment of liver cancer. It has demonstrated potent therapeutic effects in xenografted human hepatoma without notable side effects .
Industry: In the pharmaceutical industry, this compound is used as a reference compound for the development of new anti-cancer drugs. Its strong anti-tumor properties and unique mechanism of action make it a valuable resource for drug discovery and development .
Comparison with Similar Compounds
Bufarenogin is unique among bufadienolides due to its potent anti-tumor properties and specific mechanism of action. Similar compounds include:
C-Bufarenogin: Another bufadienolide with anti-tumor properties, but with a different mechanism of action.
Gamabufotalin: A bufadienolide known for its cardiovascular and anti-inflammatory effects.
This compound stands out due to its ability to inhibit multiple signaling pathways involved in cancer cell proliferation and survival, making it a promising candidate for anti-cancer drug development .
Properties
IUPAC Name |
5-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGONHOGEFLVPE-PUVOGLICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937732 | |
| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17008-65-0 | |
| Record name | Bufarenogin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17008-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufarenogin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bufarenogin and where is it found?
A: this compound is a bufadienolide, a class of steroid compounds, originally isolated from the venom of the Asiatic toad (Bufo bufo gargarizans) and the Central Asian green toad (Bufo viridis). [, , ] It is a key component of the traditional Chinese medicine "Chan Su," known for its potent biological activities. [, ]
Q2: What are the known anti-tumor mechanisms of this compound?
A: this compound demonstrates promising anti-tumor activity against various cancer cell lines, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC). [, ]
- It downregulates the expression of Mcl-1, an anti-apoptotic protein, via the PI3-K/Akt pathway. []
- It induces Bax-dependent intrinsic apoptosis, evidenced by mitochondrial translocation of Bax and the release of cytochrome c. This process involves the interaction of Bax with adenine-nucleotide translocator (ANT). []
Q3: What is the chemical structure of this compound?
A: this compound is a steroid compound with a bufadienolide skeleton. Its structure includes a 12β-hydroxy-11-oxo group, differentiating it from similar compounds like ψ-Bufarenogin. While the stereochemistry at C-17 is not fully elucidated, its structure has been confirmed through chemical synthesis and spectroscopic analysis. [, , , ]
Q4: Are there any known this compound derivatives or analogs with modified activity?
A4: Yes, research has identified several this compound derivatives and analogs, including:
Q5: What are the implications of this compound's biotransformation for its therapeutic use?
A: The biotransformation of this compound by Alternaria alternata, resulting in metabolites like 3-oxo-Bufarenogin and 3-epi-Bufarenogin, raises important considerations for its therapeutic use. [] Understanding the metabolic fate of this compound is crucial for optimizing its delivery, predicting potential drug-drug interactions, and ensuring its efficacy and safety in vivo.
Q6: What is the role of network pharmacology in understanding the therapeutic effects of this compound?
A: Network pharmacology analyses have been used to explore the multi-target effects of this compound. These studies suggest that this compound may exert its therapeutic effects by interacting with various biological targets, including PIK3CA, MAPK1, and VEGFA. [] This multi-target action could contribute to its efficacy in treating complex diseases like cardiovascular diseases and cancer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)








